

# Application Notes: Using Thiostrepton to Study Antibiotic Resistance Mechanisms

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## Compound of Interest

Compound Name: *Thiostrepton*

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## Introduction

**Thiostrepton** is a highly modified macrocyclic thiopeptide antibiotic produced by several species of *Streptomyces*, such as *Streptomyces azureus* and *Streptomyces laurentii*.<sup>[1][2]</sup> It is a potent inhibitor of protein synthesis in prokaryotes and is primarily active against Gram-positive bacteria.<sup>[3][4]</sup> Due to its low aqueous solubility, its clinical use in humans has been limited.<sup>[1][5]</sup> However, its unique mechanism of action and the specific resistance mechanisms that have evolved against it make **Thiostrepton** an invaluable tool for researchers studying the intricacies of the bacterial ribosome, protein translation, and the development of antibiotic resistance. Renewed interest in **Thiostrepton** has also been sparked by its observed activity against the malarial parasite *Plasmodium falciparum* and its ability to induce apoptosis in certain cancer cells by targeting the transcription factor Forkhead Box M1 (FOXO1).<sup>[1][2][3]</sup>

These application notes provide detailed protocols and data for utilizing **Thiostrepton** as a research tool to investigate the mechanisms of antibiotic resistance and related cellular processes.

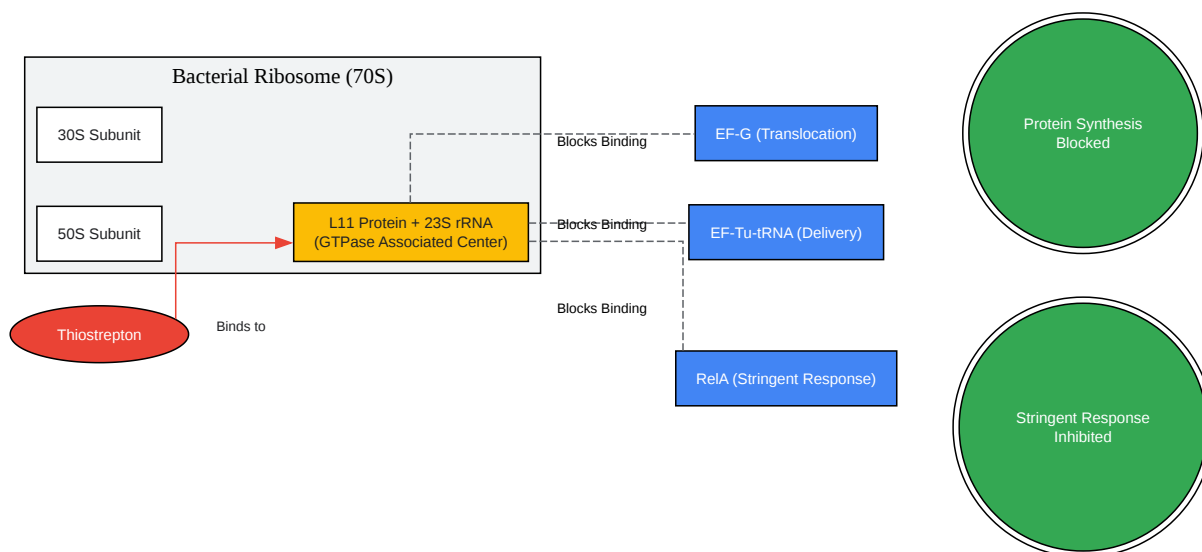
## Mechanism of Action of Thiostrepton

**Thiostrepton**'s primary mode of action is the inhibition of bacterial protein synthesis.<sup>[3][4]</sup> It achieves this by binding to a specific site on the 50S large ribosomal subunit. This binding site is a cleft formed between the N-terminal domain of ribosomal protein L11 and helices H43 and

H44 of the 23S rRNA.[5][6] This region is often referred to as the GTPase Associated Center (GAC), a critical hub for the function of translational GTPase factors.

The binding of **Thiostrepton** to the ribosome has several key consequences:

- **Inhibition of Elongation Factors:** **Thiostrepton** abrogates the stable binding of GTPase elongation factors, such as Elongation Factor G (EF-G) and Elongation Factor Tu (EF-Tu), to the 70S ribosome.[1][3][7] This prevents key steps in the elongation cycle of protein synthesis, including the delivery of aminoacyl-tRNA to the A-site by EF-Tu and the translocation of the peptidyl-tRNA from the A-site to the P-site, which is mediated by EF-G.[5]
- **Inhibition of Translation Initiation:** **Thiostrepton** can also impair the initiation phase of protein synthesis. It hinders the proper coupling of the 50S subunit with the 30S initiation complex, which indirectly inhibits reactions dependent on Initiation Factor 2 (IF-2).[8]
- **Inhibition of the Stringent Response:** The ribosomal protein L11, a key component of the **Thiostrepton** binding site, is also crucial for activating the stringent response, a bacterial stress response.[2] L11 mediates the binding of the enzyme RelA to the ribosome when an uncharged tRNA enters the A-site. By binding to L11, **Thiostrepton** prevents the activation of RelA, thereby inhibiting the synthesis of the alarmone (p)ppGpp and suppressing the stringent response.[2][5][9]



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**Caption:** Thiostrepton's mechanism of action on the bacterial ribosome.

## Mechanisms of Resistance to Thiostrepton

Bacteria primarily develop resistance to **Thiostrepton** through modifications of its ribosomal target. These mechanisms are highly specific, making **Thiostrepton** an excellent model for studying target-based resistance.

- **Enzymatic Modification of 23S rRNA:** The most common resistance mechanism, particularly in **Thiostrepton**-producing organisms like *Streptomyces azureus*, is the methylation of the 23S rRNA.<sup>[10]</sup> The gene *tsr* (**thiostrepton** resistance) encodes an RNA methyltransferase that specifically methylates adenosine at position 1067 (A1067) within the 23S rRNA.<sup>[11][12]</sup> This modification prevents **Thiostrepton** from binding effectively to the ribosome, conferring high-level resistance.<sup>[11][13]</sup>

- Mutations in Ribosomal Protein L11: Mutations in the gene rplK, which encodes the L11 protein, can also confer resistance.[\[2\]](#)[\[12\]](#) These mutations alter the structure of the **Thiostrepton** binding pocket, reducing the antibiotic's affinity for the ribosome.
- Mutations in 23S rRNA: Point mutations in the 23S rRNA gene, particularly at or near position A1067, can decrease **Thiostrepton**'s binding affinity.[\[12\]](#)[\[13\]](#) The level of resistance often correlates with the specific nucleotide change and its impact on the local rRNA structure.

## Data Presentation

Table 1: Quantitative Data on **Thiostrepton** Binding and Inhibition

Parameter	Organism/System	Value	Reference
IC <sub>50</sub> (GTP Hydrolysis)	E. coli 70S Ribosomes (EF-G & EF4)	0.15 µM	<a href="#">[1]</a> <a href="#">[7]</a>
Dissociation Constant (KD)	E. coli 23S rRNA (Wild-Type)	2.4 x 10 <sup>-7</sup> M	<a href="#">[13]</a>
Dissociation Constant (KD)	E. coli 23S rRNA (A1067G Mutant)	3.5 x 10 <sup>-6</sup> M	<a href="#">[13]</a>
Dissociation Constant (KD)	E. coli 23S rRNA (A1067C Mutant)	2.4 x 10 <sup>-5</sup> M	<a href="#">[13]</a>
Dissociation Constant (KD)	E. coli 23S rRNA (A1067U Mutant)	4.8 x 10 <sup>-5</sup> M	<a href="#">[13]</a>
MBC (Minimum Bactericidal Conc.)	N. gonorrhoeae	3.75 µg/mL	<a href="#">[5]</a> <a href="#">[9]</a>

Table 2: Examples of Mutations Conferring **Thiostrepton** Resistance

Gene	Organism	Mutation	Effect	Reference
rrl (23S rRNA)	Thermus thermophilus	A1067G	Reduced drug binding	[12]
rrl (23S rRNA)	E. coli	A1067C/U	Reduced drug binding	[13]
rplK (L11 Protein)	Thermus thermophilus	Various amino acid substitutions in N-terminal domain	Altered binding site	[12]

## Applications in Research

### Studying Ribosomal Dynamics and Elongation Factor Function

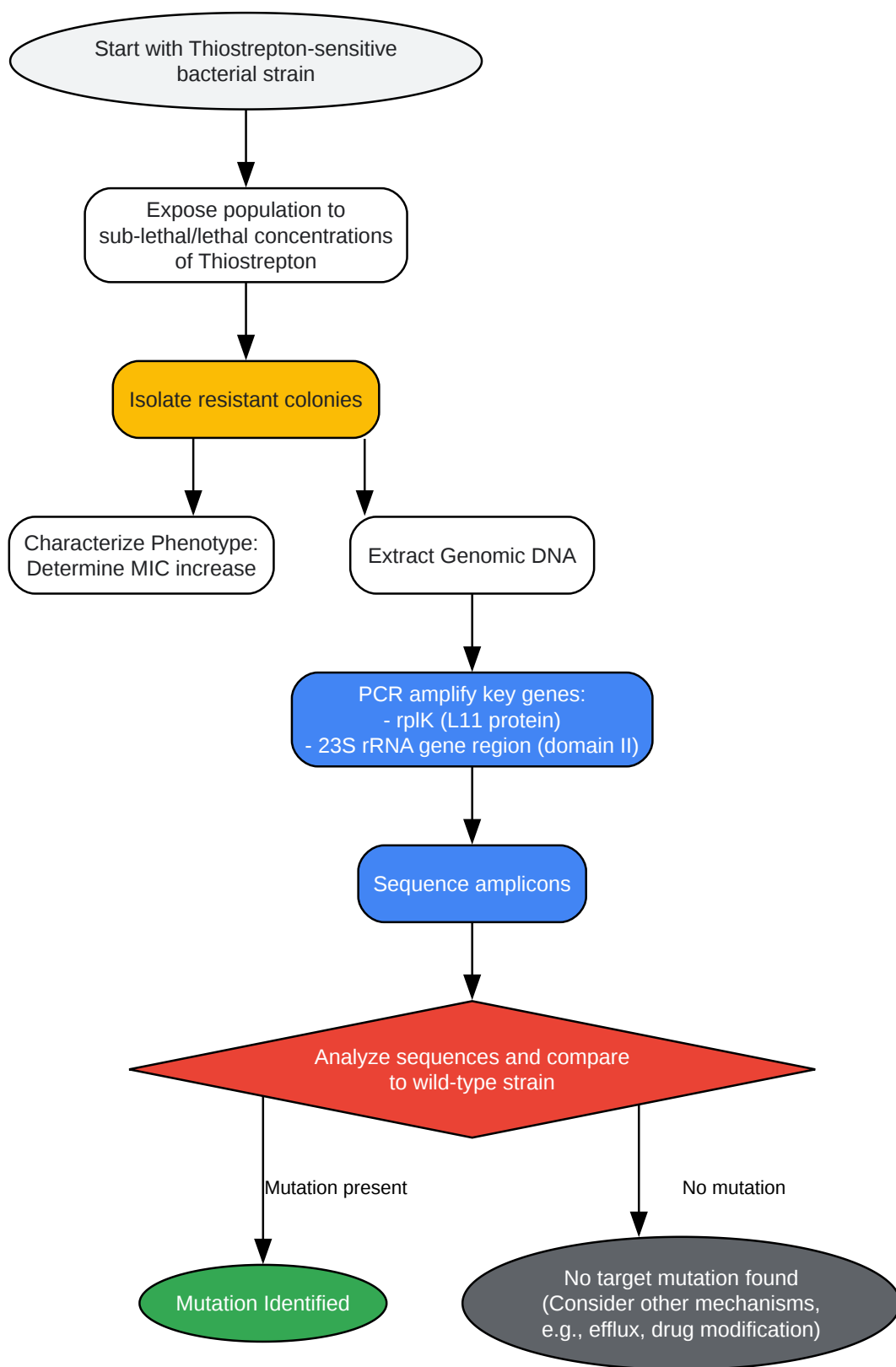
**Thiostrepton** serves as a specific molecular probe to study the GTPase Associated Center (GAC). By comparing ribosomal activity in the presence and absence of **Thiostrepton**, researchers can dissect the roles of the L11-rRNA region in GTP hydrolysis, factor binding, and conformational changes within the ribosome during translation. For example, studies have used **Thiostrepton** to demonstrate that it inhibits the stable binding of EF-G and EF4 to the ribosome, thereby preventing ribosome-dependent GTPase activity.[1][7]

### Investigating the Stringent Response and Bacterial Persistence

The ability of **Thiostrepton** to inhibit RelA-dependent (p)ppGpp synthesis makes it a valuable tool for studying the stringent response.[5][9] Researchers can use **Thiostrepton** to suppress this response and investigate its role in various bacterial behaviors, such as antibiotic tolerance, persistence, biofilm formation, and virulence gene expression.[2][5] For instance, studies in *Neisseria gonorrhoeae* have shown that **Thiostrepton** prevents the induction of the stringent response and that this bacterium does not readily develop tolerance or persistence to it.[5][9]

### A Tool for Studying FOXM1 Transcription Factor

Beyond microbiology, **Thiostrepton** has been identified as a potent inhibitor of the oncogenic transcription factor FOXM1, which is often overexpressed in cancer cells.[2][3] It can be used in cancer research to probe the downstream effects of FOXM1 inhibition and to explore potential therapeutic strategies.[14]



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**Caption:** Workflow for investigating mechanisms of resistance to **Thiostrepton**.

## Experimental Protocols

### Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Thiostrepton

This protocol is adapted from standard broth microdilution methods.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

#### Materials:

- **Thiostrepton** powder (Note: **Thiostrepton** is poorly soluble in water. Dissolve in a suitable solvent like DMSO to make a stock solution).[\[2\]](#)[\[19\]](#)
- 96-well microtiter plates.
- Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
- Bacterial strain of interest.
- Spectrophotometer.
- Incubator.

#### Procedure:

- Prepare **Thiostrepton** Stock Solution: Dissolve **Thiostrepton** in 100% DMSO to a concentration of 10 mg/mL. Store at -20°C.
- Prepare Bacterial Inoculum: a. From a fresh agar plate, pick a single colony and inoculate it into 5 mL of growth medium. Incubate overnight at the optimal temperature (e.g., 37°C) with shaking. b. The next day, dilute the overnight culture in fresh medium to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately  $1-2 \times 10^8$  CFU/mL). c. Further dilute this suspension to achieve a final inoculum density of approximately  $5 \times 10^5$  CFU/mL in the wells.
- Prepare Serial Dilutions in Microtiter Plate: a. Add 100  $\mu$ L of sterile growth medium to all wells of a 96-well plate. b. Create a working solution of **Thiostrepton** at twice the highest desired concentration (e.g., if the highest final concentration is 128  $\mu$ g/mL, make a 256  $\mu$ g/mL solution in the growth medium). c. Add 100  $\mu$ L of this working solution to the first



column of wells. d. Perform a 2-fold serial dilution by transferring 100  $\mu$ L from the first column to the second, mixing well, and repeating this process across the plate to the 10th column. Discard 100  $\mu$ L from the 10th column. e. Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).

- Inoculate the Plate: a. Add the prepared bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.
- Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
- Determine MIC: a. The MIC is the lowest concentration of **Thiostrepton** at which there is no visible growth (no turbidity) as determined by visual inspection or by using a plate reader.[\[16\]](#)  
[\[20\]](#)

## Protocol for In Vitro Transcription/Translation (IVTT) Assay to Assess Thiostrepton's Inhibitory Activity

This protocol uses a commercially available or lab-prepared E. coli S30 cell-free extract system to directly measure the effect of **Thiostrepton** on protein synthesis.[\[21\]](#)[\[22\]](#)[\[23\]](#)

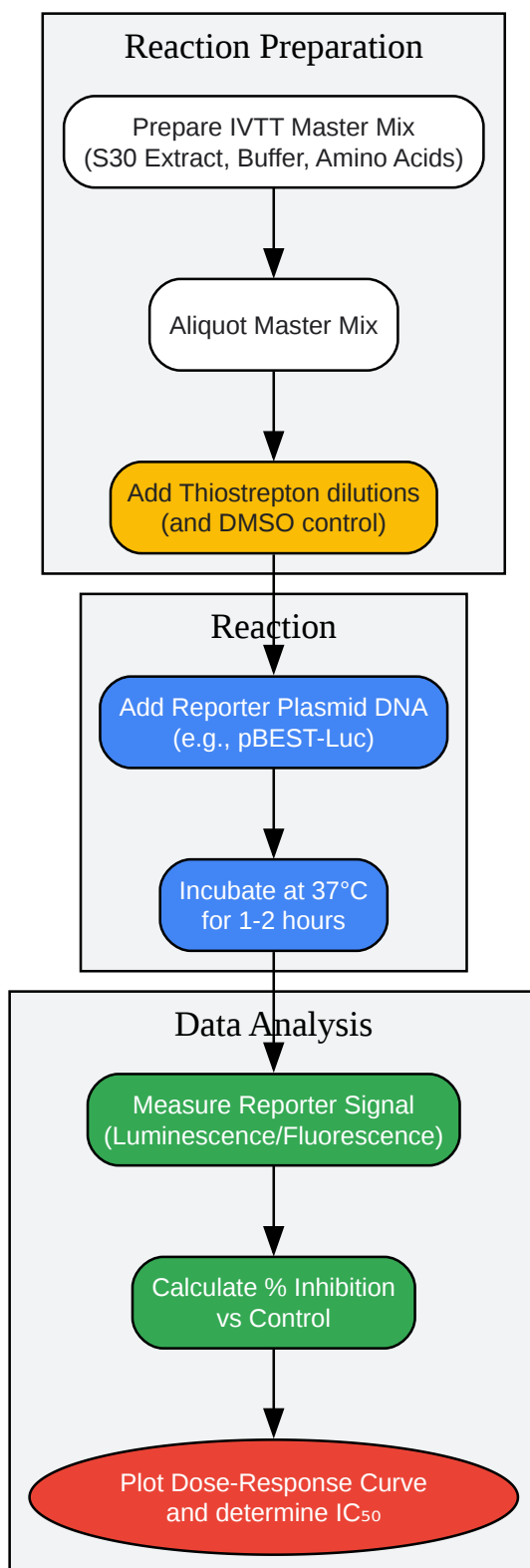
Materials:

- E. coli S30 extract kit (or a lab-prepared S30 extract).
- Reporter plasmid DNA (e.g., containing a gene for luciferase or GFP).
- **Thiostrepton** stock solution (in DMSO).
- DMSO (for control).
- Luminometer or fluorometer.

Procedure:

- Prepare IVTT Reactions: a. On ice, prepare a master mix containing the S30 extract, reaction buffer, and amino acids as per the manufacturer's instructions. b. Aliquot the master mix into separate tubes for each condition (e.g., no drug control, DMSO control, and various concentrations of **Thiostrepton**).

- Add **Thiostrepton**: a. Add the desired final concentrations of **Thiostrepton** to the respective tubes. For the control, add an equivalent volume of DMSO. Ensure the final DMSO concentration is consistent across all samples and is non-inhibitory (typically  $\leq 1\%$ ).
- Initiate the Reaction: a. Add the reporter plasmid DNA (e.g., 250 ng) to each tube to initiate the transcription and translation reaction.
- Incubation: a. Incubate the reactions at 37°C for 1-2 hours.
- Quantify Protein Synthesis: a. If using a luciferase reporter, add the luciferase assay reagent according to the manufacturer's protocol and measure luminescence. b. If using a GFP reporter, measure fluorescence at the appropriate excitation/emission wavelengths.
- Analyze Data: a. Normalize the signal from the **Thiostrepton**-treated samples to the DMSO control. b. Plot the percentage of protein synthesis inhibition against the **Thiostrepton** concentration to determine the IC<sub>50</sub> value.



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**Caption:** Experimental workflow for an In Vitro Transcription/Translation (IVTT) assay.

## Protocol for Ribosome Binding Assay

This protocol uses a nitrocellulose filter binding assay to measure the direct interaction of radiolabeled or fluorescently-labeled **Thiostrepton** with ribosomes. An adaptation based on a size-exclusion centrifugation protocol is also described.<sup>[1]</sup>

### Materials:

- Purified 70S ribosomes from the bacterial strain of interest.
- Labeled **Thiostrepton** ( $[^3\text{H}]$ -**Thiostrepton** or fluorescently tagged).
- Binding buffer (e.g., Tris-HCl pH 7.5,  $\text{MgCl}_2$ ,  $\text{NH}_4\text{Cl}$ , DTT).
- Nitrocellulose and DEAE-cellulose filter membranes.
- Vacuum filtration apparatus.
- Scintillation counter or fluorescence detector.
- For centrifugation method: Microfuge spin columns and Sephacryl S-300 resin.

### Procedure (Filter Binding Method):

- Reaction Setup: a. In microcentrifuge tubes, set up reactions containing a fixed concentration of 70S ribosomes (e.g.,  $0.5\ \mu\text{M}$ ) and varying concentrations of labeled **Thiostrepton** in binding buffer. b. Include a control reaction with no ribosomes to determine non-specific binding to the filter.
- Incubation: a. Incubate the reactions at  $37^\circ\text{C}$  for 20-30 minutes to allow binding to reach equilibrium.
- Filtration: a. Pre-soak nitrocellulose and DEAE-cellulose filters in binding buffer. Assemble the filtration apparatus with the DEAE filter below the nitrocellulose filter. b. Apply a vacuum and pass each reaction mixture through a separate filter set. Ribosomes and bound **Thiostrepton** will be retained by the nitrocellulose filter, while free **Thiostrepton** will pass through. c. Wash the filters quickly with ice-cold binding buffer to remove unbound ligand.

- Quantification: a. Place the nitrocellulose filters into scintillation vials with scintillation fluid. b. Measure the radioactivity using a scintillation counter.
- Data Analysis: a. Subtract the non-specific binding (counts from the no-ribosome control) from all other readings. b. Plot the amount of bound **Thiostrepton** as a function of its concentration and fit the data to a binding isotherm to calculate the dissociation constant (KD).

Procedure (Size-Exclusion Centrifugation Method):[\[1\]](#)

- Column Preparation: Prepare microfuge spin columns with Sephacryl S-300 resin pre-equilibrated in binding buffer.
- Reaction Setup: Incubate ribosomes with labeled **Thiostrepton** as described above.
- Separation: a. Load the reaction mixture onto the top of the prepared spin column. b. Centrifuge immediately (e.g., 2000 rpm for 2 minutes). The large ribosome-ligand complexes will elute in the flow-through, while the smaller, free ligand will be retained in the resin.
- Quantification and Analysis: Quantify the amount of labeled **Thiostrepton** in the flow-through and analyze the data as described for the filter binding method.

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